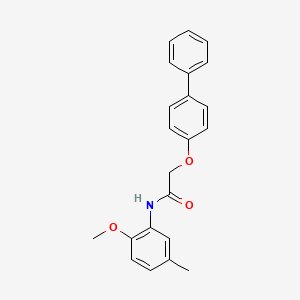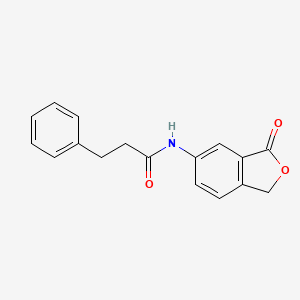![molecular formula C14H8ClN5 B5618810 7-chloro-5-phenyltetrazolo[1,5-a]quinazoline](/img/structure/B5618810.png)
7-chloro-5-phenyltetrazolo[1,5-a]quinazoline
Vue d'ensemble
Description
7-Chloro-5-phenyltetrazolo[1,5-a]quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-5-phenyltetrazolo[1,5-a]quinazoline typically involves the reaction of 5-aminotetrazole with 2-fluoro-6-chlorobenzaldehyde. This reaction results in the formation of the desired quinazoline derivative through a series of steps including cyclization and chlorination .
Industrial Production Methods: Industrial production methods for this compound often involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and metal-catalyzed reactions are commonly employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloro-5-phenyltetrazolo[1,5-a]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinazoline derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
7-Chloro-5-phenyltetrazolo[1,5-a]quinazoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential antimicrobial and anticancer activities.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential use as therapeutic agents in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers
Mécanisme D'action
The mechanism of action of 7-chloro-5-phenyltetrazolo[1,5-a]quinazoline involves its interaction with specific molecular targets in biological systems. It can inhibit certain enzymes or receptors, leading to the modulation of various biochemical pathways. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparaison Avec Des Composés Similaires
Quinazoline: A parent compound with a similar structure but without the tetrazole ring.
Quinazolinone: A derivative with a carbonyl group at the 4-position.
Tetrazoloquinazoline: Compounds with different substituents on the tetrazole ring.
Uniqueness: 7-Chloro-5-phenyltetrazolo[1,5-a]quinazoline is unique due to the presence of both a tetrazole ring and a quinazoline core, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
IUPAC Name |
7-chloro-5-phenyltetrazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN5/c15-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)16-14-17-18-19-20(12)14/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHDWRCZRZLYCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NN=NN3C4=C2C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,5R)-5-[(dimethylamino)methyl]-1-(pyridin-2-ylmethyl)piperidin-3-yl]methanol](/img/structure/B5618750.png)
![2-(Pyridin-3-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B5618758.png)
![7-cyclopentyl-2-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5618760.png)
![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5618763.png)
![1-acetyl-N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B5618777.png)
![1-(cyclobutylcarbonyl)-4-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}piperidine](/img/structure/B5618780.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-N-methyl-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B5618784.png)
![5-[(5-methyl-2-furyl)methylene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5618790.png)
![1-[4-(4-Phenylquinazolin-2-yl)piperazin-1-yl]ethanone](/img/structure/B5618804.png)
amino][4-(methylthio)phenyl]acetic acid](/img/structure/B5618817.png)
![4-(3-chloro-4-{[1-(2,2-dimethylpropyl)piperidin-4-yl]oxy}benzoyl)morpholine](/img/structure/B5618823.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5618832.png)
